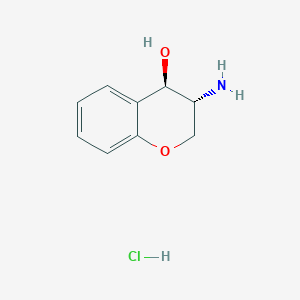

rac-(3R,4R)-3-amino-3,4-dihydro-2H-1-benzopyran-4-ol hydrochloride, trans

Description

rac-(3R,4R)-3-amino-3,4-dihydro-2H-1-benzopyran-4-ol hydrochloride, trans is a chiral bicyclic compound featuring a benzopyran core with trans-configured 3-amino and 4-hydroxy substituents. The racemic mixture comprises (3R,4R) and (3S,4S) enantiomers, stabilized as a hydrochloride salt. While detailed pharmacological data for this specific compound are unavailable in the provided evidence, its structural analogs (e.g., dihydro-2H-pyrano derivatives) offer insights into its physicochemical and synthetic behavior .

Properties

IUPAC Name |

(3R,4R)-3-amino-3,4-dihydro-2H-chromen-4-ol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2.ClH/c10-7-5-12-8-4-2-1-3-6(8)9(7)11;/h1-4,7,9,11H,5,10H2;1H/t7-,9-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTZVQOJAFITPOU-PRCZDLBKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C2=CC=CC=C2O1)O)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H](C2=CC=CC=C2O1)O)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(3R,4R)-3-amino-3,4-dihydro-2H-1-benzopyran-4-ol hydrochloride, trans typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of bromoacetyl bromide in a one-pot procedure to introduce the necessary functional groups . The reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the quality and yield of the product.

Chemical Reactions Analysis

Types of Reactions

rac-(3R,4R)-3-amino-3,4-dihydro-2H-1-benzopyran-4-ol hydrochloride, trans undergoes various types of chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide or potassium carbonate.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and bases (e.g., sodium hydroxide). The reaction conditions typically involve specific temperatures and pH levels to optimize the yield and selectivity of the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

rac-(3R,4R)-3-amino-3,4-dihydro-2H-1-benzopyran-4-ol hydrochloride, trans has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the treatment of neurodegenerative diseases.

Industry: It is used in the development of new materials and as a precursor in various chemical processes

Mechanism of Action

The mechanism of action of rac-(3R,4R)-3-amino-3,4-dihydro-2H-1-benzopyran-4-ol hydrochloride, trans involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Dihydro-2H-Pyrano Family

Compounds 8b, 8c, and 14a () share the dihydro-2H-pyrano scaffold but differ in substituents and functional groups:

| Compound | Molecular Formula | Molecular Weight | Melting Point | Yield | Key Substituents |

|---|---|---|---|---|---|

| 8b | C₁₇H₁₆O₅ | 300.31 | 125°C | 50% | 4-Methoxybenzoyl, 7-methyl |

| 8c | C₁₆H₁₁Cl₂O₅ | 354.16 | 178°C | 53% | 3,4-Dichlorobenzoyl, 7-methyl |

| 14a | C₂₃H₂₁NO₄ | 375.42 | Not reported | Not reported | 2-Benzoylallyl, benzylamino |

Key Comparisons :

- Substituent Effects: Electron-donating groups (e.g., 8b’s methoxy) lower melting points (125°C) compared to electron-withdrawing substituents (8c’s dichloro, 178°C), reflecting stronger intermolecular forces in the latter . The target compound’s 3-amino and 4-hydroxy groups likely increase polarity and aqueous solubility relative to 8b/c’s lipophilic benzoyl groups.

- Synthetic Challenges: Compounds 8b/c are synthesized via reactions with aminomethyl propenone hydrochlorides, yielding ~50–53%.

Comparison with Pyrrolidine-Carboxylic Acid Dihydrochloride ()

The compound rac-(3R,4S)-1-benzyl-4-(1,3-dimethyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid dihydrochloride, trans (C₁₇H₂₃Cl₂N₃O₂, MW 372.29) diverges in core structure (pyrrolidine vs. benzopyran) but shares key features:

- Stereochemistry : Both compounds emphasize trans configurations, underscoring the importance of spatial arrangement in optimizing molecular interactions.

Biological Activity

The compound rac-(3R,4R)-3-amino-3,4-dihydro-2H-1-benzopyran-4-ol hydrochloride, commonly referred to as a benzopyran derivative, has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The chemical structure of rac-(3R,4R)-3-amino-3,4-dihydro-2H-1-benzopyran-4-ol hydrochloride is characterized by a benzopyran moiety with an amino group at the 3-position and a hydroxyl group at the 4-position. This configuration contributes to its interactions with various biological targets.

Research indicates that benzopyran derivatives exhibit a range of biological activities primarily through their interaction with neurotransmitter receptors and enzymes. Notably, they have been studied for their potential as:

- Serotonin Receptor Agonists : Compounds in this class have shown affinity for 5-HT1A receptors, which are implicated in mood regulation and anxiety disorders. Studies have demonstrated that rac-(3R,4R)-3-amino derivatives can act as full agonists at these receptors, influencing serotonergic signaling pathways .

- Antioxidant Activity : The presence of the benzopyran structure is associated with antioxidant properties. These compounds can scavenge free radicals and mitigate oxidative stress in cellular systems .

Biological Activity Overview

Case Studies and Research Findings

- Serotonergic Activity : A study conducted on various derivatives of 3-amino-3,4-dihydro-2H-1-benzopyran showed that certain compounds exhibited nanomolar affinities for the 5-HT1A receptor, suggesting their potential as therapeutic agents for anxiety and depression . The dextrorotatory enantiomer demonstrated superior selectivity compared to its levorotatory counterpart.

- Antioxidant Effects : Research highlighted the antioxidant capabilities of benzopyran derivatives, where compounds were shown to effectively reduce oxidative damage in vitro. These findings suggest potential applications in neurodegenerative diseases where oxidative stress plays a critical role .

- Anticancer Activity : In vitro studies have indicated that certain benzopyran derivatives can inhibit histone deacetylases (HDACs), which are crucial for cancer cell proliferation. This mechanism positions them as promising candidates for anticancer drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.